3-Methylindoline
Overview
Description
3-Methylindoline is an organic compound that belongs to the indole family . It has a molecular formula of C9H11N and is also known by other names such as 3-Methyl-2,3-dihydro-1H-indole .
Synthesis Analysis
Indole derivatives, including 3-Methylindoline, can be synthesized using various methodologies . One common method is the Fischer indole synthesis . The reactions can be conducted both in water only and in a mixture of water with an organic solvent .Molecular Structure Analysis
The molecular structure of 3-Methylindoline consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecular weight is approximately 133.19 Da .Chemical Reactions Analysis
Indole derivatives, including 3-Methylindoline, can undergo various chemical reactions . For instance, with 3-substituted substrates, such as 3-methyl-indole, the reaction afforded a 2-substituted product .Physical And Chemical Properties Analysis
3-Methylindoline is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . Its InChI code is 1S/C9H11N/c1-7-6-10-9-5-3-2-4-8 (7)9/h2-5,7,10H,6H2,1H3 .Scientific Research Applications
1. Synthesis of Indole Derivatives
- Summary of Application: 3-Methylindoline is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . These derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
- Methods of Application: To diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 . Using Ag2CO3 in the Heck reaction made this approach much quicker, and the reaction could be performed at ambient temperature .
- Results or Outcomes: The use of 3-Methylindoline in the synthesis of indole derivatives has attracted increasing attention in recent years due to its significant role in cell biology and potential applications in treating various disorders .
2. Toxicity to Human Bronchial Epithelial Cell Lines
- Summary of Application: 3-Methylindole has been studied for its toxicity to human bronchial epithelial cell lines . This research is important for understanding the potential risks to human health from exposure to 3-Methylindole.
- Methods of Application: Transfected BEAS-2B cells that express different cytochrome P450 enzymes were used to assess whether human bronchial epithelial cell lines are target cells for 3-Methylindole-induced damage . The toxicity was measured by leakage of lactate dehydrogenase into the medium after a 48-hour incubation .
- Results or Outcomes: The study found that 3-Methylindole is cytotoxic to immortalized bronchial epithelial cells overexpressing 2F1 without concomitant depletion of GSH, but depletion of GSH modestly enhances the cytotoxicity of 3-Methylindole to human lung cells .
3. Insect Attractant
- Summary of Application: 3-Methylindoline is used as an insect attractant . It is found in several flowers and essential oils, including those of orange blossoms, jasmine, and Ziziphus mauritiana . It has also been identified in certain cannabis varieties .
- Methods of Application: The compound is often used in traps or other devices designed to attract and capture or kill insects .
- Results or Outcomes: The use of 3-Methylindoline as an insect attractant can help in controlling the population of harmful insects and can be beneficial for ecological balance .
4. Fragrance and Fixative in Perfumes
- Summary of Application: 3-Methylindoline is used as a fragrance and fixative in many perfumes and as an aroma compound . In low concentrations, it has a flowery smell .
- Methods of Application: The compound is mixed with other scents to produce perfumes or air fresheners that lack skatole and indole .
- Results or Outcomes: The use of 3-Methylindoline in perfumery enhances the longevity and intensity of the fragrance .
5. Biosynthesis, Chemical Synthesis, and Reactions
- Summary of Application: 3-Methylindole is derived from the amino acid tryptophan in the digestive tract of mammals . Tryptophan is converted to indoleacetic acid, which decarboxylates to give the methylindole . This process is significant in understanding the metabolic pathways involving tryptophan and its derivatives.
- Methods of Application: Skatole can be synthesized via the Fischer indole synthesis . It gives a violet color upon treatment with potassium ferrocyanide .
- Results or Outcomes: The study of the biosynthesis and chemical reactions of 3-Methylindole provides valuable insights into the metabolic pathways of mammals and can contribute to the development of new therapeutic strategies .
6. Animal Studies
- Summary of Application: 3-Methylindole is used in animal studies to understand its effects on the health and behavior of animals . It occurs naturally in the feces of mammals and birds and is the primary contributor to fecal odor .
- Methods of Application: Animal studies involving 3-Methylindole typically involve administering the compound to animals and observing its effects .
- Results or Outcomes: These studies can help in understanding the biological effects of 3-Methylindoline and its potential risks to animal health .
Safety And Hazards
Future Directions
Indoles, including 3-Methylindoline, are significant heterocyclic systems in natural products and drugs . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, future research may focus on developing new synthesis methods and exploring the potential applications of 3-Methylindoline in various fields.
properties
IUPAC Name |
3-methyl-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5,7,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQARNDIMKOOQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335319 | |
Record name | 3-methylindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylindoline | |
CAS RN |
4375-15-9 | |
Record name | 3-Methylindoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4375-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methylindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.